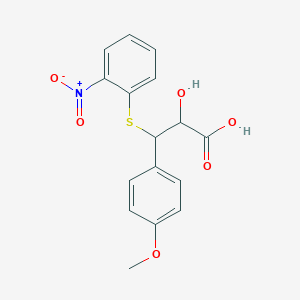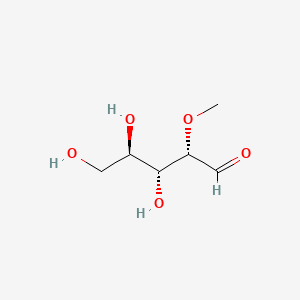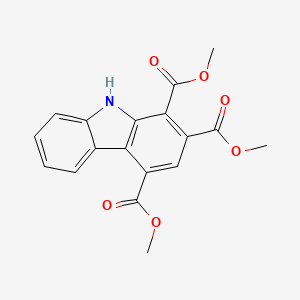
Trimethyl 9H-carbazole-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is a chemical compound with the molecular formula C₁₈H₁₅NO₆ and a molecular weight of 341.315 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes three carboxylic acid groups esterified with methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester typically involves the esterification of 9H-carbazole-1,2,4-tricarboxylic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring of the carbazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the carbazole ring.
科学的研究の応用
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is primarily based on its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid forms, which can then participate in biochemical pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects .
類似化合物との比較
Similar Compounds
- 9H-Carbazole-3,6-dicarboxylic acid dimethyl ester
- 9H-Carbazole-1,3,6-tricarboxylic acid trimethyl ester
- 9H-Carbazole-1,2,3-tricarboxylic acid trimethyl ester
Uniqueness
9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is unique due to its specific substitution pattern on the carbazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
37914-15-1 |
|---|---|
分子式 |
C18H15NO6 |
分子量 |
341.3 g/mol |
IUPAC名 |
trimethyl 9H-carbazole-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3 |
InChIキー |
NFBYZCGJZHWMRJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



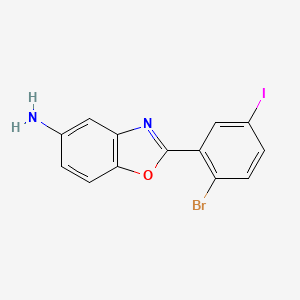
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
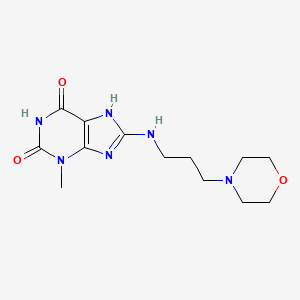
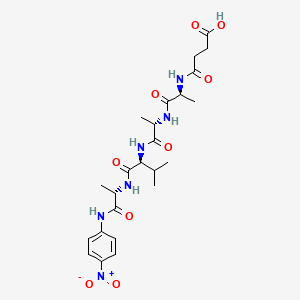
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
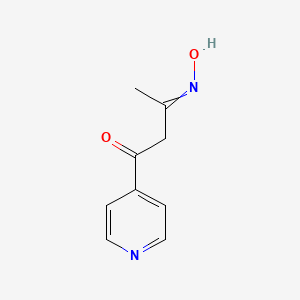
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
